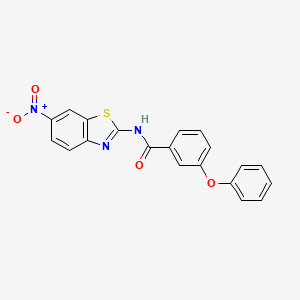

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Description

N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a benzothiazole derivative featuring a 6-nitro substitution on the benzothiazole core and a 3-phenoxybenzamide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their ability to interact with biological targets such as DNA gyrase, topoisomerases, and protozoal enzymes . The nitro group at the 6-position is a critical pharmacophore, enhancing electron-withdrawing effects and improving binding to microbial or parasitic targets .

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-19(13-5-4-8-16(11-13)27-15-6-2-1-3-7-15)22-20-21-17-10-9-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSPQQODZVBOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 6-nitro-1,3-benzothiazole. This intermediate is then reacted with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

-

Step 1: Formation of 6-nitro-1,3-benzothiazole

- Reactants: 2-aminothiophenol, nitrobenzene

- Conditions: Acidic medium, typically hydrochloric acid

- Reaction:

C6H4SHNH2+C6H5NO2→C7H4N2O2S+H2O

-

Step 2: Coupling with 3-phenoxybenzoyl chloride

- Reactants: 6-nitro-1,3-benzothiazole, 3-phenoxybenzoyl chloride

- Conditions: Base (triethylamine), solvent (dichloromethane)

- Reaction:

C7H4N2O2S+C6H4COCl→C7H4N2O2SCOC6H4O+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base

Major Products Formed

Oxidation: Formation of nitroso derivatives

Reduction: Formation of 6-amino-1,3-benzothiazol-2-yl-3-phenoxybenzamide

Substitution: Formation of various substituted benzothiazole derivatives

Scientific Research Applications

Antitumor Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has been studied for its potential anticancer properties. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines.

Case Study: Antitumor Evaluation

A study assessed the compound's effects on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 14.5 |

| MCF7 | 18.2 |

| A549 | 12.7 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens, making it a candidate for further development in treating infections.

Minimum Inhibitory Concentration (MIC) Studies

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 7.5 |

| Candida albicans | 10.0 |

These findings indicate that structural modifications can enhance antimicrobial efficacy, suggesting avenues for developing new antibiotics.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves nucleophilic acyl substitution reactions. The general synthetic route includes:

- Formation of Benzothiazole Derivative : Starting from appropriate nitro-substituted benzothiazole.

- Acylation Reaction : Reaction with phenoxyacetic acid derivatives to form the amide bond.

The compound can undergo various chemical transformations, including reduction and hydrolysis under specific conditions, which may lead to derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of the Nitro Group: Compounds with a 6-nitro substitution (e.g., BTC-r, Compound 39) exhibit enhanced antimicrobial and antiparasitic activity compared to non-nitro analogs. The nitro group likely stabilizes interactions with target enzymes like DNA gyrase or protozoal reductases via electron-deficient aromatic stacking .

Impact of Amide Substituents: 3-Phenoxybenzamide vs. Pyridine-Acetamide: The 3-phenoxy group (as in the query compound and MS8) introduces steric bulk and aromaticity, which may modulate target selectivity. MS8’s activity as an EHD4 inhibitor suggests phenoxybenzamides are viable for enzyme-targeted applications . Pyridine-Acetamide (BTC-r): The pyridine moiety in BTC-r enhances solubility and hydrogen-bonding capacity, correlating with its superior MIC values (3.125 µg/mL against E. coli) compared to bulkier substituents .

Antimicrobial vs. Antiparasitic Activity :

Molecular Docking and Mechanism of Action

- DNA Gyrase Inhibition : Docking studies of BTC-r with DNA gyrase (PDB: 3G75) revealed strong binding via π-π stacking between the nitrobenzothiazole core and the enzyme’s ATP-binding pocket. The pyridine-acetamide side chain forms hydrogen bonds with Arg76 and Asp73 residues .

- Giardial Target Interaction : Compound 39’s high potency against Giardia is attributed to its nitro group and carbamoyl linkage, which may interfere with protozoal nitroreductases or tubulin polymerization .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C20H13N3O4S

- Molecular Weight: 391.4 g/mol

The compound features a benzothiazole moiety with a nitro group and a phenoxybenzamide structure. This unique combination enhances its reactivity and potential biological activities.

Synthesis:

The synthesis of this compound typically involves the following steps:

-

Formation of 6-nitro-1,3-benzothiazole:

- Reactants: 2-Aminothiophenol and nitrobenzene.

- Conditions: Acidic medium (e.g., hydrochloric acid).

- Reaction:

-

Reaction with 3-phenoxybenzoyl chloride:

- The intermediate 6-nitro-1,3-benzothiazole is reacted with 3-phenoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Biological Activity

This compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response.

The mechanism of action involves several pathways:

- Bioreduction: The nitro group can be reduced to form reactive species that bind to cellular macromolecules.

- Enzyme Inhibition: The benzothiazole moiety may interact with specific enzymes, altering their activity and affecting cellular processes.

- Signal Transduction Modulation: This compound may influence signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide | Methoxy instead of nitro group | Varies; lower reactivity |

| N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbutanamide | Chlorine substitution | Potentially different anticancer activity |

| N-(6-nitro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | Sulfonamide group | Enhanced antimicrobial effects |

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., MCF7 breast cancer cells). The compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide, and how is purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, 6-nitro-1,3-benzothiazol-2-amine reacts with 3-phenoxybenzoyl chloride in dichloromethane (DCM) under inert conditions. Post-synthesis, purity is validated using TLC, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation employs (300 MHz, CDCl) and IR spectroscopy (KBr pellet), with characteristic peaks for nitro (1520–1350 cm) and amide (1650–1600 cm) groups. Yield optimization (60–65%) is achieved by controlling reaction time and stoichiometry .

Q. What are the standard protocols for evaluating the antimicrobial activity of nitro-benzothiazole derivatives like this compound?

- Methodological Answer : Antimicrobial efficacy is assessed via agar diffusion (cup-plate method) and broth dilution (MIC determination). For gram-positive (S. aureus, B. subtilis) and gram-negative (E. coli, P. aeruginosa) strains, nutrient agar plates are inoculated with bacterial suspensions (10 CFU/mL). Zones of inhibition (ZOI) are measured after 24–48 hours at 37°C. MIC values are determined using serial dilutions (3.125–50 µg/mL) in Mueller-Hinton broth, with ciprofloxacin as a positive control. Fungal assays (C. albicans, A. niger) follow similar protocols, using Sabouraud dextrose agar and fluconazole as a reference .

Advanced Research Questions

Q. How does molecular docking elucidate the interaction between this compound and DNA gyrase?

- Methodological Answer : Docking studies (e.g., using V-life MDS 3.5 or AutoDock Vina) target the DNA gyrase ATP-binding domain (PDB: 3G75). The nitro group and benzothiazole core form hydrogen bonds with residues like Asp73 and Arg76, while the phenoxybenzamide moiety engages in π-π stacking with Tyr108. Dock scores (e.g., −8.2 kcal/mol) correlate with MIC data, validating inhibition mechanisms. MD simulations (100 ns) further assess binding stability, with RMSD < 2.0 Å indicating robust interactions .

Q. What enzymatic assays are used to evaluate this compound’s inhibition of low molecular weight protein tyrosine phosphatase (LMWPTP)?

- Methodological Answer : LMWPTP inhibition is quantified via a colorimetric assay using p-nitrophenyl phosphate (pNPP) as substrate. The compound (1–50 µM) is incubated with recombinant LMWPTP in Tris-HCl buffer (pH 6.5) at 37°C. Hydrolysis of pNPP releases p-nitrophenol, measured at 405 nm. Ki values are calculated using Lineweaver-Burk plots, with reference inhibitors (e.g., compound E, Ki = 1.00 µM). Cell-based validation in HepG2 cells involves Western blotting to monitor phosphotyrosine levels after treatment (16 µM, 24 h) .

Q. How can structural modifications enhance the compound’s selectivity for bacterial vs. human targets?

- Methodological Answer : SAR studies focus on substituent effects:

- Nitro position : 6-nitro substitution optimizes DNA gyrase binding; shifting to 5-nitro reduces activity by 70% .

- Phenoxy group : Electron-withdrawing substituents (e.g., Cl, CF) at the meta position improve MIC values (e.g., 3.125 µg/mL for E. coli).

- Amide linker : Replacing benzamide with sulfonamide increases LMWPTP selectivity (10-fold) by avoiding hydrophobic pockets in human phosphatases .

Q. What analytical techniques resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies arise from poor bioavailability or metabolic instability. Solutions include:

- Pharmacokinetic profiling : HPLC-MS quantifies plasma concentrations after oral administration in rodent models.

- Metabolite identification : Liver microsome assays detect nitro-reduction products (e.g., amine derivatives), which may lack activity.

- Prodrug design : Acetylation of the benzamide NH improves solubility (logP reduction from 3.2 to 1.8) and oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.